molecular formula C11H14ClF3N2O3S B2754692 2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2094653-51-5

2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B2754692
CAS No.: 2094653-51-5
M. Wt: 346.75
InChI Key: NUDPTCNXUQQBFW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, agriculture, and various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Substitution: Introduction of the chloro, methoxypropyl, and trifluoromethyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the pyridine ring.

Scientific Research Applications

2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with different substituents on the pyridine ring, such as:

  • 2-chloro-N-(3-methoxypropyl)-N-methylpyridine-3-sulfonamide
  • 2-chloro-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Uniqueness

The uniqueness of 2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-(3-methoxypropyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClF3N2O3S/c1-17(6-3-7-20-2)21(18,19)8-4-5-9(11(13,14)15)16-10(8)12/h4-5H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDPTCNXUQQBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)S(=O)(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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